Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

CAS No.: 898792-94-4

Cat. No.: VC2390625

Molecular Formula: C15H14F6O3

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898792-94-4 |

|---|---|

| Molecular Formula | C15H14F6O3 |

| Molecular Weight | 356.26 g/mol |

| IUPAC Name | ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate |

| Standard InChI | InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 |

| Standard InChI Key | MFBLNHLGZCEFDA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structure

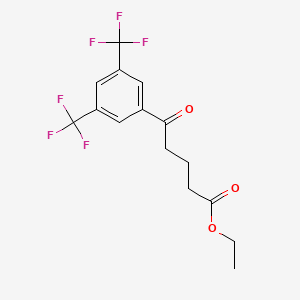

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate, also known by its IUPAC name ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate, represents an important compound in organic chemistry research. It belongs to the class of fluorinated phenyl esters that have gained significant attention in chemical research due to their unique properties.

The compound is structurally defined by a phenyl ring containing two trifluoromethyl groups at the 3 and 5 positions, connected to an oxovalerate chain with an ethyl ester terminal group. This distinctive arrangement of functional groups contributes to its chemical behavior and potential applications.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 898792-94-4 |

| Molecular Formula | C₁₅H₁₄F₆O₃ |

| Molecular Weight | 356.26 g/mol |

| Standard InChI | InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 |

| Standard InChIKey | MFBLNHLGZCEFDA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Table 1: Identification parameters for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Physical and Chemical Properties

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate possesses distinct physicochemical properties that are influenced by the presence of the trifluoromethyl groups and the ester functionality. These properties are crucial for understanding its behavior in different environments and potential applications.

Physicochemical Properties

Table 2: Physical and chemical properties of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

The presence of trifluoromethyl groups significantly affects the compound's properties, particularly its polarity, lipophilicity, and reactivity. The strong electron-withdrawing nature of these groups can influence the compound's stability and interactions with biological systems or chemical reagents.

Synthesis and Production Methods

The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction pathway represents an important process in organic synthesis for producing this fluorinated compound.

Standard Synthetic Route

The primary synthetic pathway for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol. This reaction is typically conducted in the presence of a strong acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester.

The precursor, 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3), serves as the key starting material for this synthesis . The reaction can be represented as:

5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid + Ethanol → Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate + Water

Industrial Production Considerations

Table 3: Comparison of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate with structurally related compounds

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 4: GHS hazard statements for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Important precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

The primary routes of exposure include inhalation, eye contact, skin contact, and ingestion . Appropriate personal protective equipment should be used when handling this compound, and operations should be conducted in well-ventilated areas or fume hoods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume